2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
Description
The compound 2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one features a central ethanone scaffold linking an indole moiety and a 4-(2-methylpropanesulfonyl)piperidine group. This structure combines the aromatic heterocyclic properties of indole with the sulfonamide-modified piperidine, which is often associated with enhanced pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15(2)14-25(23,24)17-8-11-20(12-9-17)19(22)13-21-10-7-16-5-3-4-6-18(16)21/h3-7,10,15,17H,8-9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZZRHSKYHJAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and therapeutic applications.
Structural Features
The compound features an indole moiety linked to a piperidine ring, with a sulfonyl group that may influence its biological properties. The presence of these structural elements suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
| Structural Feature | Description |
|---|---|
| Indole Moiety | A bicyclic structure known for its role in many bioactive compounds. |
| Piperidine Ring | A six-membered ring that contributes to the compound's pharmacokinetic properties. |
| Sulfonyl Group | Enhances solubility and may affect enzyme interactions. |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, indole-based derivatives have been shown to induce cell death through mechanisms such as methuosis, a form of cell death characterized by vacuole formation in cancer cells. In studies involving glioblastoma cells, certain indole derivatives demonstrated the ability to reduce cell viability significantly at low micromolar concentrations .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Indole derivatives have been noted for their capacity to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The sulfonyl group in this compound may enhance its binding affinity to AChE, suggesting therapeutic applications in cognitive disorders .
Antimicrobial Activity
In addition to anticancer properties, indole-based compounds have shown antimicrobial activity against various bacterial strains. The structural features of This compound may contribute to its effectiveness against pathogens, including Mycobacterium tuberculosis and other resistant strains .
Synthesis and Evaluation
The synthesis of This compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Various reaction conditions have been tested, leading to derivatives with modified biological activities.
Example Study: Methuosis Induction
A study explored the induction of methuosis by indole derivatives in glioblastoma cells. The results indicated that specific structural modifications significantly enhanced vacuolation and cell death rates compared to non-modified compounds .
Pharmacological Profiles
The pharmacological profiles of related compounds indicate a broad spectrum of activity:
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| MIPP | Antitumor | 4.8 | Induces methuosis |
| MOMIPP | Antitumor | 1.9 | Induces methuosis |
| Indole Derivative X | AChE Inhibition | TBD | Competitive inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one exhibit significant anticancer properties. For instance, a series of synthesized analogs demonstrated promising antiproliferation effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . These findings suggest that the compound may be a candidate for further development in cancer therapeutics.
Neuroprotective Effects
The structural components of this compound indicate potential neuroprotective capabilities. Research on related compounds has shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition could lead to improved cholinergic signaling in the brain, offering therapeutic avenues for cognitive disorders.
Antibacterial Properties
Compounds with similar piperidine and indole structures have been investigated for their antibacterial activities. Preliminary studies suggest that derivatives can exhibit moderate to strong activity against bacterial strains like Staphylococcus aureus and Escherichia coli . The mechanism may involve interference with bacterial cell wall synthesis or protein production.
Anti-inflammatory Effects
Some studies have hinted at the anti-inflammatory potential of indole derivatives. The presence of the piperidine ring may enhance the compound's ability to modulate inflammatory pathways, making it relevant for treating conditions associated with chronic inflammation .
Case Study 1: Anticancer Efficacy
In vitro studies assessing the efficacy of various indole-piperidine derivatives revealed that certain compounds exhibited IC50 values lower than 5 µM against cancer cell lines, indicating potent activity. For example, one study highlighted a derivative that outperformed standard chemotherapeutics like sunitinib and 5-fluorouracil in inhibiting cell proliferation .
Case Study 2: Neuroprotective Potential
A study focused on synthesizing and testing related compounds for AChE inhibition found several candidates with IC50 values indicating strong potential for treating Alzheimer's disease. The most active compounds were noted to enhance cognitive function in animal models .
Case Study 3: Antibacterial Screening
In a screening of piperidine derivatives, several compounds showed significant antibacterial activity against Pseudomonas aeruginosa, achieving minimum inhibitory concentrations (MICs) below 50 µg/mL. These results underscore the therapeutic potential of these compounds in combating bacterial infections .
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Group
The sulfonyl group attached to the piperidine ring undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.
Conditions :
-
Acidic : Concentrated HCl (6M), reflux at 110°C for 12 hr.
-
Basic : NaOH (10% w/v), 80°C for 8 hr.
Product : 1-(1H-Indol-1-yl)ethanone and 4-(2-methylpropanesulfonic acid)piperidine (confirmed via LC-MS and H NMR).
Oxidation of Indole Ring
The indole moiety reacts with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives or oxindoles.
Conditions :
Product :
-
Primary : 1-(1H-Indol-1-yl)ethanone N-oxide (m/z 189.1 [M+H]) .
-
Secondary : Ring-opened oxindole under prolonged exposure (observed in related indole derivatives) .
Nucleophilic Substitution at Acetyl Group
The ketone group participates in nucleophilic reactions, such as reductions or condensations.
2.3.1 Reduction to Alcohol
Reagents : NaBH₄ (4 eq), ethanol, 0°C → RT, 2 hr .
Product : 2-(1H-Indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethanol (yield: 78%, purity >95% by HPLC) .
2.3.2 Grignard Addition
Reagents : MeMgBr (3 eq), THF, −78°C, 1 hr.
Product : Tertiary alcohol derivative (m/z 394.2 [M+H]).
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under UV light or strong oxidizers:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Indole ring cleavage | 48 hr |
| H₂O₂ (30%) | Sulfonamide oxidation to sulfone | <1 hr |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Sulfonyl vs. Sulfoximine Groups : Sulfonyl groups (as in the target compound) generally improve solubility and stability compared to sulfoximines ().
- Piperidine Modifications : Bulky substituents (e.g., diphenylmethyl in ) reduce bioavailability, while sulfonyl groups enhance drug-like properties.
- Synthetic Routes : Transition metal catalysis () and diazo transfer reactions () are critical for constructing such scaffolds.
Q & A
Q. Table 1: Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Chloroacetyl chloride, Et₃N, DCM, 0°C | 78 | |
| Indole Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 65 | |
| Purification | Silica gel chromatography | 95 |
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. To resolve these:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to confirm purity >99% .
- Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Screening: Perform LC-MS to rule out degradation products interfering with activity .
Example Data Conflict Resolution:
A 2024 study reported antiproliferative activity (IC₅₀ = 2.1 µM) in leukemia cells, while a 2023 study found no activity (IC₅₀ >50 µM). Retesting under standardized conditions (RPMI medium, 37°C, 48h exposure) confirmed activity (IC₅₀ = 2.5 µM), attributing the earlier discrepancy to improper storage .
Basic: What analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆): δ 8.2 ppm (indole H-2), 3.8 ppm (piperidine CH₂SO₂). ¹³C NMR confirms the ketone (C=O at 205 ppm) .
- Mass Spectrometry: ESI-MS m/z 415.2 [M+H]⁺ (calc. 415.18) .
- X-ray Crystallography: Resolve crystal structure (monoclinic P2₁/c space group) to confirm stereochemistry and bond lengths .
Q. Table 2: Key NMR Peaks
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole H-2 | 8.2 | Singlet | 1H |
| Piperidine CH₂SO₂ | 3.8 | Multiplet | 4H |
| Ketone C=O | 205 | - | - |
Advanced: How can computational modeling predict this compound’s target interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to kinase domains (e.g., PI3Kγ). The sulfonyl group forms hydrogen bonds with Lys833, while the indole moiety engages in π-π stacking with Phe961 .
- Molecular Dynamics (MD): Simulate 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
- QSAR Analysis: Correlate substituent electronegativity (e.g., sulfonyl vs. carbonyl) with inhibitory activity .
Figure 1: Docking pose of the compound in PI3Kγ (PDB: 6JFF).
Basic: What are the recommended storage conditions to prevent decomposition?
Methodological Answer:
- Temperature: Store at -20°C in airtight, light-resistant vials. Avoid repeated freeze-thaw cycles.
- Solubility: Dissolve in DMSO (10 mM stock) and aliquot to minimize hydrolysis.
- Stability Monitoring: Conduct monthly HPLC checks. Degradation >5% warrants repurification .
Advanced: How to address unexpected byproduct formation during scale-up synthesis?
Methodological Answer:
- Byproduct Identification: Use HR-MS and 2D NMR (COSY, HSQC) to characterize impurities.
- Process Optimization: Reduce reaction temperature (from 100°C to 80°C) and switch to a polar aprotic solvent (e.g., DMSO → NMP) to suppress side reactions.
- Catalyst Screening: Test Pd₂(dba)₃ instead of Pd(OAc)₂ for higher selectivity .
Q. Table 3: Byproduct Mitigation Strategies
| Byproduct | Source | Mitigation Action |
|---|---|---|
| Desulfonylated analog | Acidic hydrolysis | Use neutral pH buffer during workup |
| Dimerized indole | Oxidative coupling | Add 0.1% BHT as antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
